1,3-Dimethylurea

Membrane Science Separations Molecular Transport

Select 1,3-Dimethylurea for its irreplaceable N,N'-disubstitution pattern—the direct precursor to caffeine and theophylline. Its intermediate membrane permeability enables fine-tuned separations, while high solubility in methanol and ethanol streamlines processing. Leverage its well-characterized polymorphic system (Forms I and II) for solid-state engineering. Avoid costly synthetic detours and suboptimal yields; order high-purity (≥98%) 1,3-DMU today.

Molecular Formula (CH3NH)2CO
C3H8N20
C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 96-31-1
Cat. No. B165225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylurea
CAS96-31-1
Synonyms1,3-dimethylurea
Molecular Formula(CH3NH)2CO
C3H8N20
C3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCNC(=O)NC
InChIInChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
InChIKeyMGJKQDOBUOMPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70° F (NTP, 1992)
VERY SOL IN WATER & ALCOHOL
INSOL IN ETHER
Solubility in water, g/100ml at 21.5 °C: 76.5 (good)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylurea (CAS 96-31-1): Essential Procurement Data & Key Distinctions


1,3-Dimethylurea (DMU, CAS 96-31-1) is a symmetrically N,N'-disubstituted urea derivative with the molecular formula C3H8N2O . It is a colorless crystalline powder with a molecular weight of 88.11 g/mol . As an alkylated urea, it serves as a critical intermediate in the synthesis of pharmaceuticals like caffeine and theophylline, and as a fine chemical agent [1]. Its physical properties, such as a melting point in the range of 101–104 °C and high water solubility of 765 g/L at 21.5 °C, distinguish it from other urea derivatives . The compound exhibits two enantiotropically related polymorphs (Form I and Form II), a characteristic that significantly impacts its solid-state behavior and is not observed in all related compounds [2].

1,3-Dimethylurea (CAS 96-31-1): Why Generic 'Urea Derivative' Substitution is Inadvisable


Substituting 1,3-Dimethylurea with another urea derivative, such as unsubstituted urea, 1,1-dimethylurea (1,1-DMU), or tetramethylurea (TMU), is fraught with risk due to quantifiable differences in key performance attributes. The specific N,N'-disubstitution pattern of 1,3-DMU dictates a unique balance of hydrogen-bonding capacity, molecular geometry, and steric bulk that diverges sharply from its analogs [1]. This leads to marked variations in membrane permeability [2], solubility in organic solvents [3], and solid-state polymorphism [4]. Such differences directly impact process efficiency in applications ranging from pharmaceutical crystallization and membrane-based separations to the performance of epoxy resin formulations, where an incorrect selection can lead to suboptimal reaction kinetics, reduced yields, or compromised material properties.

1,3-Dimethylurea (CAS 96-31-1): A Quantitative Comparator-Based Evidence Guide


Quantifying 1,3-Dimethylurea's Membrane Permeability: A Direct Comparison to Other Alkylated Ureas

1,3-Dimethylurea exhibits intermediate membrane permeability when compared to a series of alkylated urea derivatives. Its permeability is lower than that of unsubstituted urea but higher than that of more highly substituted analogs like tetramethylurea (TMU) and diethylurea [1]. This ranking is critical for selecting the appropriate urea for membrane-based separation processes. [1]

Membrane Science Separations Molecular Transport

Superior Solubility in Alcohols: 1,3-Dimethylurea's Performance Edge in Crystallization and Formulation

At 298.15 K, 1,3-dimethylurea demonstrates significantly higher solubility in methanol (mole fraction solubility x = 0.327) compared to less polar alcohols like 1-octanol (x = 0.091) [1]. This trend of increasing solubility with decreasing alcohol chain length and increasing solvent polarity is a key differentiator for optimizing crystallization yields and selecting appropriate solvents for reactions and formulations [1]. In contrast, unsubstituted urea exhibits markedly different solubility profiles, being more than twice as soluble in water (x = 0.24) compared to methanol (x = 0.10) at 298.15 K [2].

Crystallization Solubility Science Process Chemistry

Polymorphism and Process Control: Quantifying the Impact of Water on 1,3-Dimethylurea's Solid-State Stability

1,3-Dimethylurea exhibits a well-characterized enantiotropic polymorphic system (Form II → Form I) [1]. Critically, the presence of just hundreds of ppm of water can depress the transition temperature of this conversion from 58 °C to as low as 25 °C, a difference of 33 °C [2]. This dramatic effect, which is not documented for unsubstituted urea, can lead to uncontrolled phase changes during ambient storage and processing. In contrast, urea exhibits a single stable polymorph under standard conditions [3].

Polymorphism Solid-State Chemistry Process Analytical Technology (PAT)

Solvent Polarity Tuning: 1,3-Dimethylurea vs. Unsubstituted Urea in Water Solutions

The addition of 1,3-dimethylurea to water alters the solvent's physicochemical properties to a different extent compared to unsubstituted urea. Measurements of solvent acidity (SA), basicity (SB), and dipolarity/polarizability (SPP) for water solutions show that 1,3-DMU (DMU) modifies the water structure in a manner distinct from urea (U) and its other derivatives [1]. While quantitative values for these specific parameters are not provided in the abstract, the study confirms a differential impact, which is inferred to be a function of the methyl substitution. This difference in solvation environment can influence the behavior of solutes, including the denaturation of proteins [1].

Solvent Engineering Protein Denaturation Physico-chemical Properties

Accelerated Epoxy Curing: A Patent-Defined Application for 1,3-Dimethylurea

A patent explicitly identifies 1,3-dimethylurea as a specific substituted urea capable of enhancing the activity of a heterocyclic ring-forming catalyst in the curing of a polyepoxy-polyisocyanate resin composition [1]. The patent claims that the addition of about 0.05–5 wt% of the substituted urea improves the curing rate without detriment to storage stability [1]. While this patent lists 1,3-DMU alongside other ureas, it provides a clear, quantitative claim for its utility in this specific application, distinguishing it from other potential, non-listed compounds.

Epoxy Resins Curing Agents Polymer Chemistry

1,3-Dimethylurea (CAS 96-31-1): Optimal Application Scenarios Based on Quantitative Evidence


As a Synthetic Intermediate for Methylxanthine Pharmaceuticals

1,3-Dimethylurea is a key intermediate in the synthesis of important methylxanthine drugs like caffeine and theophylline [1]. Its specific N,N'-dimethyl substitution pattern directly maps onto the final molecular structure, providing an efficient and established synthetic route. This is a primary application scenario where substitution with another urea derivative would fail to yield the desired product.

In Membrane-Based Separations Requiring Intermediate Permeability

In processes such as pharmaceutical purification or water treatment where a specific, intermediate rate of urea transport across a polymeric membrane is required, 1,3-dimethylurea is the compound of choice. Its permeability, which lies between that of the faster-permeating urea and the slower-permeating tetramethylurea [2], allows for fine-tuning of separation performance that would be impossible with either of those extreme analogs.

In Crystallization and Formulation Processes Leveraging Unique Alcohol Solubility

For industrial or research applications requiring recrystallization or formulation in alcoholic solvents, 1,3-dimethylurea offers a distinct advantage. Its high solubility in lower alcohols like methanol (mole fraction solubility x = 0.327) compared to higher alcohols like 1-octanol (x = 0.091) at 298.15 K [3] provides a wide and predictable solubility window. This allows chemists to design efficient purification or processing schemes by selecting an alcohol that optimally balances solubility and ease of recovery, a flexibility not afforded by unsubstituted urea.

As a Process-Controlled Polymorph in Solid-State Chemistry

1,3-Dimethylurea's well-characterized polymorphic system is a valuable model for studying solid-state phase transformations and the impact of trace impurities [REFS-4, REFS-5]. In scenarios where a specific polymorph (Form I or Form II) is desired for its unique physical properties (e.g., dissolution rate, mechanical behavior), 1,3-DMU can be selected and its form controlled by managing temperature and humidity. This level of solid-state engineering is not possible with the monomorphic urea.

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